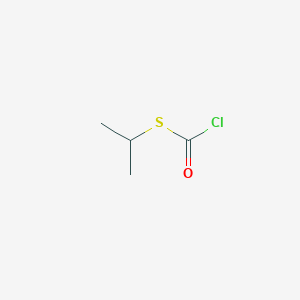

Cloro-tioformato de S-isopropilo

Descripción general

Descripción

S-Isopropyl chlorothioformate is a chemical compound with relevance in various chemical syntheses and applications. Its properties and reactions have been a subject of study to understand its conformational behavior and application potential in synthetic chemistry.

Synthesis Analysis

The synthesis of isopropyl chloroacetate has been explored through different catalytic methods. Notably, acidic ionic liquids have been used as catalysts, achieving high conversion rates and selectivity under optimal conditions (Sun Zhao-lin, 2006)(Sun Zhao-lin, 2006).

Molecular Structure Analysis

The molecular structure of ethyl chlorothioformate, a closely related compound, has been studied, revealing a synperiplanar conformation with respect to the C=O and S-C bonds and a gauche orientation of the ethyl group. This finding helps understand the conformational preferences of chlorothioformate species, including S-isopropyl chlorothioformate (Rodríguez Pirani et al., 2011)(Rodríguez Pirani et al., 2011).

Chemical Reactions and Properties

Reactions involving S-isopropyl chlorothioformate and other chlorothioformates have been studied through low-resolution microwave spectroscopy, revealing insights into their conformations and possible rotamers (True & Bohn, 1977)(True & Bohn, 1977). These studies provide a foundation for understanding the chemical behavior of S-isopropyl chlorothioformate in various reactions.

Physical Properties Analysis

The physical properties of chlorothioformates, including S-isopropyl chlorothioformate, have been inferred from studies on related compounds. These studies involve conformational analyses and the investigation of molecular structures through methods like microwave spectroscopy, contributing to the understanding of their physical behavior (Silvia, True, & Bohn, 1979)(Silvia, True, & Bohn, 1979).

Chemical Properties Analysis

The chemical properties of S-isopropyl chlorothioformate are closely linked to its molecular structure and reactivity in synthesis reactions. Its utility in forming S-cysteinyl conjugates and its involvement in enzymatic reactions in plants have been noted, indicating its potential in bioorganic and synthetic chemistry applications (Still & Rusness, 1977)(Still & Rusness, 1977).

Aplicaciones Científicas De Investigación

Estudios de Solvólisis

“Cloro-tioformato de S-isopropilo” se ha utilizado en estudios de solvólisis . La correlación de los efectos del solvente a través de la aplicación de la ecuación extendida de Grunwald-Winstein a la solvólisis del cloro-tioformato de isopropilo da como resultado un valor de sensibilidad de 0,38 hacia los cambios en la nucleofilicidad del solvente (l) y un valor de sensibilidad de 0,72 hacia los cambios en el poder ionizante del solvente (m) . Este valor tangible de l, junto con las entropías de activación negativas observadas, indica una predisposición favorable hacia una modesta solvatación nucleofílica en la parte posterior de un carbocatión en desarrollo .

Síntesis de Levulinato

“this compound” se puede utilizar para sintetizar levulinato . Los levuvinatos son ésteres o sales del ácido levulínico, que se utilizan en la fabricación de varios productos, incluidos productos farmacéuticos, agroquímicos y biocombustibles.

Síntesis de Carragenina

“this compound” también se puede utilizar en la síntesis de carragenina tipo a . Las carrageninas son una familia de polisacáridos sulfatados lineales que se extraen de algas rojas comestibles. Son ampliamente utilizadas en la industria alimentaria por sus propiedades gelificantes, espesantes y estabilizantes.

Ligando en Síntesis Orgánica

“this compound” es un cloruro de ácido que se puede utilizar como ligando en la síntesis orgánica . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación en muchos compuestos que contienen metales.

Agentes de Derivatización en las Industrias de Sabores y Fragancias

“this compound” se utiliza como agente de derivatización en las industrias de sabores y fragancias

Mecanismo De Acción

Target of Action

S-Isopropyl chlorothioformate is primarily used as a reagent in organic synthesis . It is an acid chloride that can be used as a ligand, which means it can bind to a central metal atom to form a coordination complex .

Mode of Action

The mode of action of S-Isopropyl chlorothioformate involves the solvolysis process . Solvolysis is a type of nucleophilic substitution or elimination, where the nucleophile is a solvent molecule. This compound shows a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .

Biochemical Pathways

The biochemical pathways affected by S-Isopropyl chlorothioformate are related to its solvolysis process . The solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity and a sensitivity value of 0.72 towards changes in solvent ionizing power . This indicates that the compound’s interaction with its environment can significantly affect its biochemical pathways.

Result of Action

The result of the action of S-Isopropyl chlorothioformate is the formation of new compounds through organic synthesis . For example, it can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .

Action Environment

The action of S-Isopropyl chlorothioformate is highly dependent on the solvent environment . Its solvolysis is sensitive to changes in solvent nucleophilicity and ionizing power . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

S-propan-2-yl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXSTFDPJDJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534267 | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13889-93-5 | |

| Record name | S-(1-Methylethyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Isopropyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

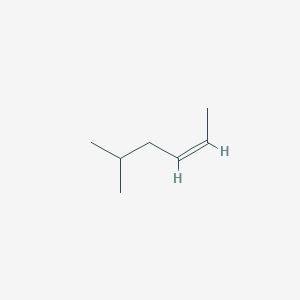

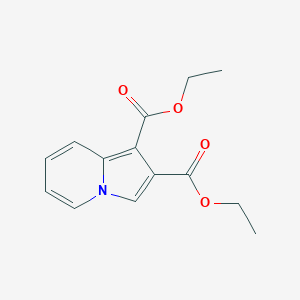

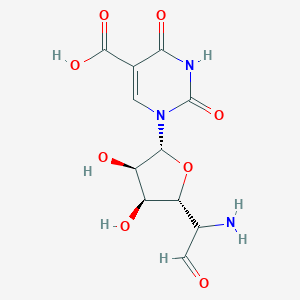

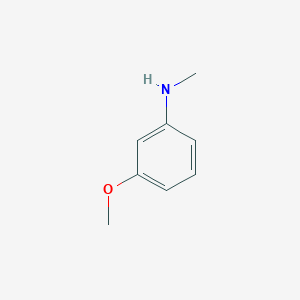

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

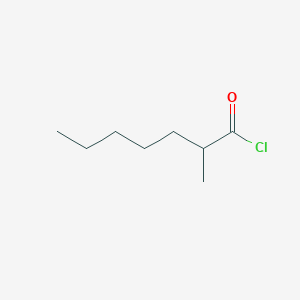

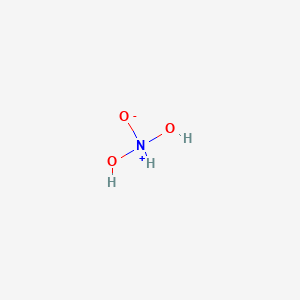

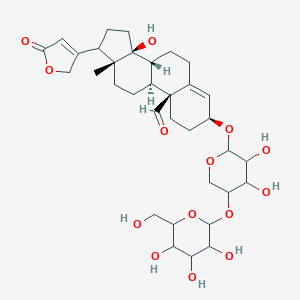

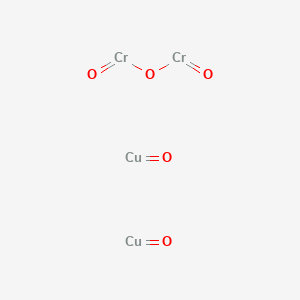

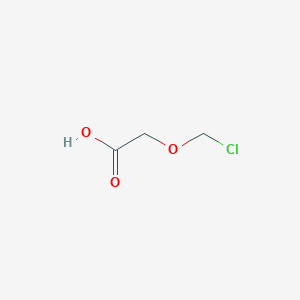

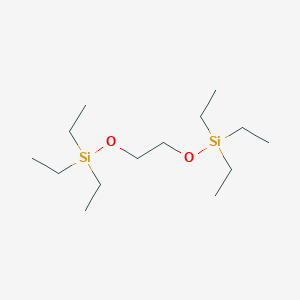

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)